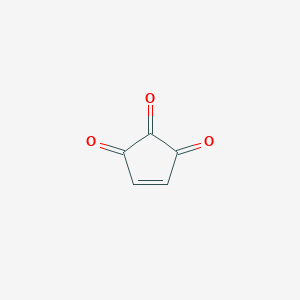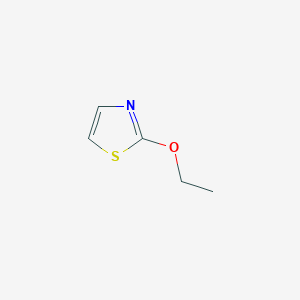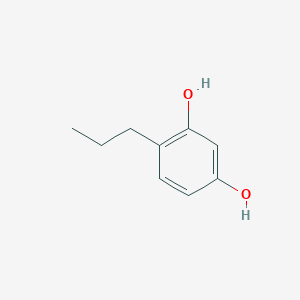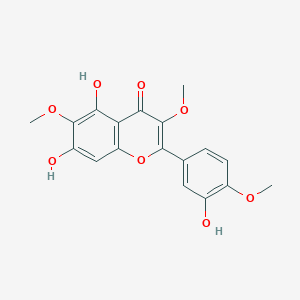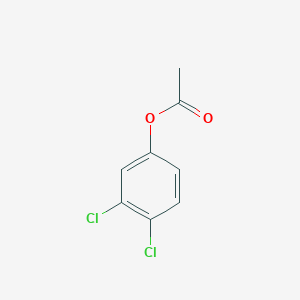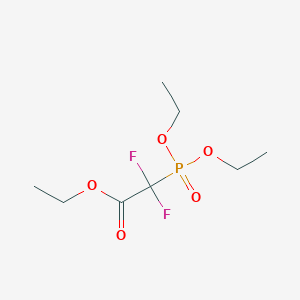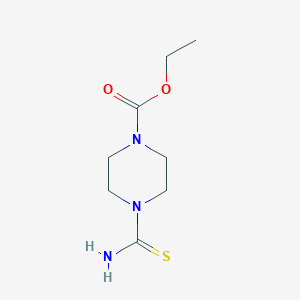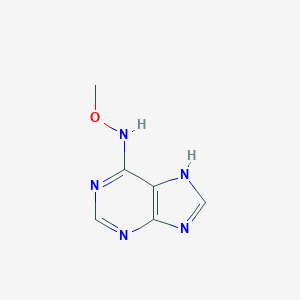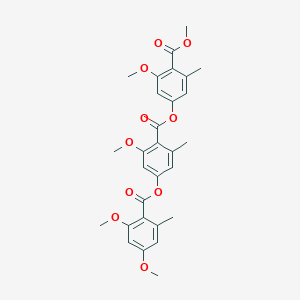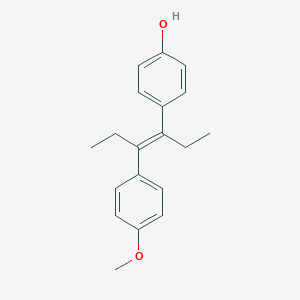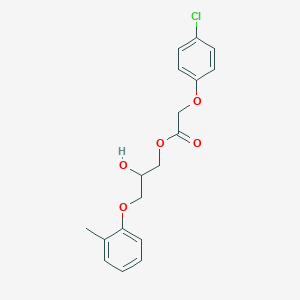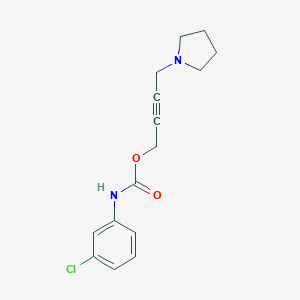
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-chloro-, 4-(1-pyrrolidinyl)-2-butynyl ester, also known as CC4, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER acts as a positive allosteric modulator of GABA receptors, which are important neurotransmitter receptors in the brain. By binding to a specific site on the receptor, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used drugs for the treatment of anxiety and insomnia.
Biochemical and Physiological Effects
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In animal studies, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been shown to reduce anxiety-like behavior and increase sleep duration. CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has also been shown to have anticonvulsant effects in several animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER in lab experiments is its high potency and selectivity for GABA receptors. This allows for precise modulation of neuronal activity, which is important for studying the role of GABA receptors in various physiological processes. However, one limitation of using CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER. One direction is to further investigate its potential applications in cancer research, as CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has shown promise as a potential anticancer agent. Another direction is to explore its potential as a therapeutic agent for neurological disorders, such as anxiety and epilepsy. Additionally, further studies are needed to better understand the mechanism of action of CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER and its potential side effects.
Synthesis Methods
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of m-chlorocarbonyl chloride with 4-(1-pyrrolidinyl)-2-butyn-1-ol in the presence of a base, followed by esterification with an appropriate alcohol. The final product is obtained after purification through column chromatography.
Scientific Research Applications
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been used as a tool to study the role of GABA receptors in the brain. In drug discovery, CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER has been used as a lead compound for the development of new drugs targeting GABA receptors.
properties
CAS RN |
15944-43-1 |
|---|---|
Product Name |
CARBANILIC ACID, m-CHLORO-, 4-(1-PYRROLIDINYL)-2-BUTYNYL ESTER |
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-6-5-7-14(12-13)17-15(19)20-11-4-3-10-18-8-1-2-9-18/h5-7,12H,1-2,8-11H2,(H,17,19) |
InChI Key |
ARFAGUMSEYHDPD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Other CAS RN |
15944-43-1 |
synonyms |
m-Chlorocarbanilic acid 4-(1-pyrrolidinyl)-2-butynyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




